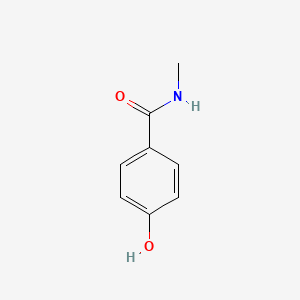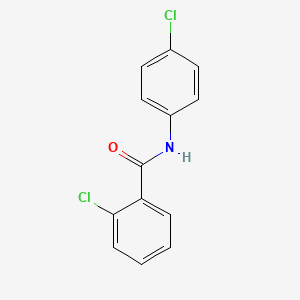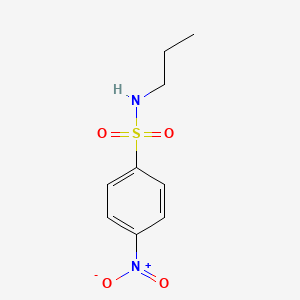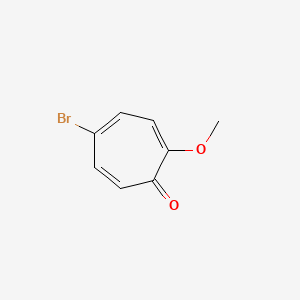
4-hydroxy-N-methylbenzamide
Overview
Description
4-Hydroxy-N-methylbenzamide is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da . The compound is also known by other names such as 4-Hydroxy-N-methylbenzamid in German, 4-Hydroxy-N-méthylbenzamide in French, and Benzamide, 4-hydroxy-N-methyl- in ACD/Index Name .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-N-methylbenzamide consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . The compound has a molar refractivity of 41.8±0.3 cm^3 and a polarizability of 16.6±0.5 10^-24 cm^3 .Physical And Chemical Properties Analysis
4-Hydroxy-N-methylbenzamide has a density of 1.2±0.1 g/cm^3, a boiling point of 359.9±25.0 °C at 760 mmHg, and a flash point of 171.4±23.2 °C . It has a molar volume of 128.2±3.0 cm^3 and a surface tension of 46.9±3.0 dyne/cm .Scientific Research Applications
Environmental Impact and Degradation
4-hydroxy-N-methylbenzamide, related to parabens, has been scrutinized for its environmental presence and impact, particularly in aquatic ecosystems. Parabens, including compounds similar to 4-hydroxy-N-methylbenzamide, are widely used as preservatives in various products and have been detected in water bodies, raising concerns about their potential endocrine-disrupting effects and persistence in the environment. These compounds can undergo reactions, such as chlorination, leading to more stable and potentially harmful by-products. Research indicates that despite wastewater treatments, parabens persist at low concentrations in effluents and can accumulate in surface water and sediments, necessitating further studies on their toxicity and environmental fate (Haman, Dauchy, Rosin, & Munoz, 2015).
Bioactive Marker and Toxicological Studies
4-hydroxy-N-methylbenzamide, through its structural similarity to parabens, has been implicated in various toxicological studies. Parabens have been found to exhibit estrogenic activity, potentially acting as weak endocrine disruptors. Comprehensive reviews and studies have assessed the health aspects of methyl paraben, a closely related compound, highlighting its widespread use, metabolic pathways, and the need for further evaluation of its long-term health effects. The metabolism of parabens into p-hydroxybenzoic acid and the subsequent rapid excretion suggests a complex interaction within biological systems that warrants detailed investigation to understand the potential human health risks (Soni, Taylor, Greenberg, & Burdock, 2002).
Pharmacological and Clinical Applications
While the specific applications of 4-hydroxy-N-methylbenzamide in pharmacology and clinical settings were not directly highlighted in the searched literature, the structural and functional similarities to parabens suggest its potential in formulating pharmaceutical and cosmetic products as a preservative. However, the increasing evidence of parabens' bioactivity, including estrogenic and other endocrine-disrupting effects, underscores the importance of careful consideration of 4-hydroxy-N-methylbenzamide's use in consumer products. The ongoing research into the safety profiles and regulatory status of parabens could provide a framework for assessing the suitability of compounds like 4-hydroxy-N-methylbenzamide in therapeutic applications (Darbre & Harvey, 2008).
Safety And Hazards
The safety data sheet for a related compound, N-Methylbenzamide, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . It may also cause serious eye damage and respiratory irritation .
properties
IUPAC Name |
4-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNYQKDAXLFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067332 | |
| Record name | Benzamide, 4-hydroxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-methylbenzamide | |
CAS RN |
27642-27-9 | |
| Record name | 4-Hydroxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27642-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-hydroxy-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027642279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-hydroxy-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 4-hydroxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)



